molecular formula C17H19ClN2O2 B1385051 N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 1020058-25-6

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No. B1385051
CAS RN: 1020058-25-6
M. Wt: 318.8 g/mol
InChI Key: PXZWOKCAIIBRLS-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide” is a chemical compound with the molecular formula C17H19ClN2O2 and a molecular weight of 318.80 . It is used for proteomics research .

Scientific Research Applications

Anticancer Activity

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide has been studied for its potential anticancer properties. Sharma et al. (2018) synthesized this compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. The study detailed its crystalline structure, highlighting intermolecular hydrogen bonds significant in its activity (Sharma et al., 2018).

Potential as Pesticides

Derivatives of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide have been characterized for potential use as pesticides. Olszewska et al. (2009) reported new diffraction data of several derivatives, suggesting their application in the field of agriculture (Olszewska, Tarasiuk, & Pikus, 2009).

Molecular Structure Analysis

Boechat et al. (2011) analyzed the molecular structures of similar compounds, providing insights into their 'V' shaped molecular configuration and various intermolecular interactions. This research contributes to understanding the structural characteristics of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (Boechat et al., 2011).

Vibrational Spectroscopic Analysis

Jenepha Mary et al. (2022) conducted a study on a similar molecule, focusing on its vibrational spectroscopic signatures. This research is valuable for understanding the vibrational properties of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide, especially in relation to its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).

Conformational Studies

Studies on compounds with similar structural frameworks have been conducted by Gowda et al. (2008), highlighting the conformation of the N—H bond and its relation to substituents, which could be relevant for understanding the conformational properties of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (Gowda, Foro, & Fuess, 2008).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWOKCAIIBRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

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